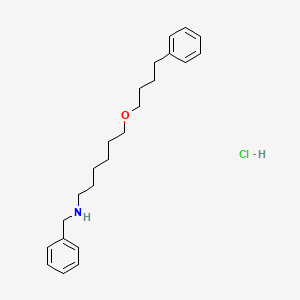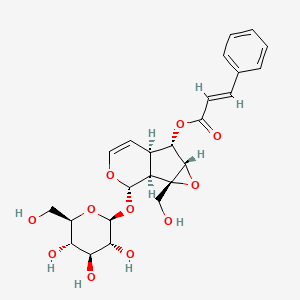
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate, commonly known as ABP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABP is a sugar-based molecule that contains two azide groups, which makes it an attractive candidate for use in bioconjugation and labeling studies.
Wirkmechanismus
The mechanism of action of ABP is based on its ability to selectively react with alkynes through the CuAAC reaction. This reaction produces a stable triazole linkage that allows for the specific labeling of biomolecules. The selectivity of this reaction is due to the fact that alkynes are not commonly found in biological systems, making it an attractive technique for labeling biomolecules.
Biochemical and Physiological Effects
ABP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that ABP is non-toxic and does not affect the viability of cells, making it a safe option for use in bioconjugation and labeling studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using ABP in lab experiments is its selectivity and specificity for labeling biomolecules. This allows for the precise labeling of specific biomolecules, which can be useful in various applications. However, the main limitation of using ABP is its relatively complex synthesis process, which can make it challenging to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on ABP. One potential area of research is the development of new and improved methods for synthesizing ABP. Another area of research is the exploration of new applications for ABP, such as in the development of new imaging agents or drug delivery systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ABP.
Synthesemethoden
The synthesis of ABP involves a multistep process that starts with the protection of the hydroxyl groups on the glucose molecule. The protected glucose is then converted into the azido derivative using sodium azide. The final step involves the removal of the protective groups to obtain the desired ABP product.
Wissenschaftliche Forschungsanwendungen
ABP has been extensively studied for its potential applications in bioconjugation and labeling studies. The azido groups on ABP can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with alkynes, which allows for the specific labeling of biomolecules such as proteins and nucleic acids. This technique has been used in various applications, including imaging, proteomics, and drug discovery.
Eigenschaften
IUPAC Name |
[6-acetyloxy-5-azido-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7/c1-16(28)30-15-20-22(31-13-18-9-5-3-6-10-18)23(32-14-19-11-7-4-8-12-19)21(26-27-25)24(34-20)33-17(2)29/h3-12,20-24H,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNIPGXHEHYFCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]carbamate](/img/no-structure.png)
![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)
![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)


